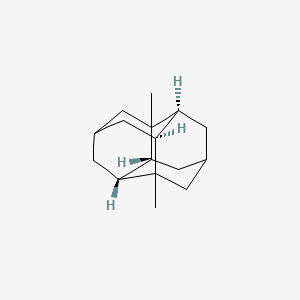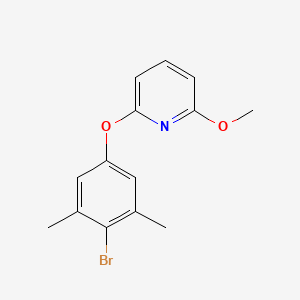
1,6-Dimethyldiamantane
Vue d'ensemble
Description
1,6-Dimethyldiamantane, also known as diamondoid, is a synthetic hydrocarbon molecule that has gained significant attention in the scientific community due to its unique properties. Diamondoids are a subclass of diamond nanoparticles that have a size range of 1-10 nm and are composed of sp3-hybridized carbon atoms. The synthesis of diamondoids is challenging, but recent advancements in technology have made it possible to produce them in larger quantities.
Mécanisme D'action
The mechanism of action of 1,6-dimethyldiamantane is not well understood. However, studies have shown that 1,6-Dimethyldiamantanes have a high binding affinity for proteins and other biomolecules. This suggests that 1,6-Dimethyldiamantanes may have the ability to modulate protein function, which could have significant implications for drug development.
Biochemical and Physiological Effects:
Studies have shown that 1,6-Dimethyldiamantanes have low toxicity and are biocompatible, making them a promising candidate for use in biomedical applications. Diamondoids have been shown to have antimicrobial properties, which could be useful in the development of new antibiotics. Additionally, 1,6-Dimethyldiamantanes have been shown to have antioxidant properties, which could have implications for the treatment of diseases such as cancer and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,6-Dimethyldiamantanes in lab experiments is their small size, which allows them to interact with biomolecules in ways that larger molecules cannot. Additionally, 1,6-Dimethyldiamantanes are stable and have a long half-life, which makes them ideal for use in long-term experiments. However, one of the limitations of using 1,6-Dimethyldiamantanes is their high cost and limited availability.
Orientations Futures
There are several future directions for research on 1,6-dimethyldiamantane. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are investigating the potential use of 1,6-Dimethyldiamantanes in drug delivery systems and as antimicrobial agents. There is also ongoing research into the use of 1,6-Dimethyldiamantanes in quantum computing, where their unique properties could have significant implications for the development of new technologies. Overall, the future of 1,6-Dimethyldiamantane research is promising, and we can expect to see significant advancements in this field in the coming years.
Conclusion:
In conclusion, 1,6-dimethyldiamantane is a unique and promising molecule that has several potential applications in scientific research. Its small size, stability, and low toxicity make it an ideal candidate for use in nanoelectronics, drug delivery systems, and quantum computing. While there are still many unknowns about the mechanism of action of 1,6-Dimethyldiamantanes, ongoing research is shedding light on their potential uses and benefits. As new synthesis methods are developed and more research is conducted, we can expect to see significant advancements in this field in the future.
Applications De Recherche Scientifique
1,6-Dimethyldiamantane has several potential applications in scientific research. Its unique properties make it an ideal candidate for use in nanoelectronics, where it can be used to create smaller and more efficient electronic devices. Diamondoids have also been studied for their potential use in drug delivery systems, as they have the ability to pass through cell membranes and target specific cells. Additionally, 1,6-Dimethyldiamantanes have been investigated for their potential use in quantum computing, where their size and stability make them an ideal candidate for use in qubits.
Propriétés
IUPAC Name |
(2R,7R,11S,12S)-1,6-dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24/c1-15-7-9-5-13-11(15)3-10-4-12(15)14(6-9)16(13,2)8-10/h9-14H,3-8H2,1-2H3/t9?,10?,11-,12+,13-,14+,15?,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQVJFHYVBRXKG-HGJUZHBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC4C1CC5CC2C(C3)C4(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3C[C@@H]4[C@H]1CC5C[C@H]2[C@H](C3)C4(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyldiamantane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3290465.png)


![6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B3290479.png)

![4-Methyl-N-{2-methyl-5-[(4-methylpiperidine-1-carbonyl)amino]phenyl}piperidine-1-carboxamide](/img/structure/B3290491.png)
![(3aR,4R,5R,6aS)-4-((R,E)-3-((tert-Butyldimethylsilyl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3290494.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3290508.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3290511.png)
![6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3290516.png)
![4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B3290535.png)

![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-](/img/structure/B3290567.png)